molecular formula C17H17N3O4S2 B6582404 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1049243-98-2

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No.: B6582404
CAS No.: 1049243-98-2
M. Wt: 391.5 g/mol
InChI Key: ABJRKCLIBNEOFA-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is a complex organic compound that features a combination of sulfonyl, thiophene, and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.

    Sulfonylation: The benzenesulfonyl group is introduced through the reaction of a sulfonyl chloride with an amine or alcohol under basic conditions.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the oxadiazole derivative with a butanoic acid derivative in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. The oxadiazole ring is known for its antimicrobial and anti-inflammatory properties, while the thiophene ring is found in various pharmaceuticals. Research could explore its potential as a drug candidate for treating infections or inflammatory diseases.

Industry

In materials science, the compound’s unique structure could be useful in developing new materials with specific electronic or optical properties. For example, thiophene derivatives are often used in organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action for any biological activity would depend on the specific target. For instance, if the compound exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The oxadiazole ring could interact with enzymes or receptors, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazol-2-yl}butanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-triazol-2-yl}butanamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide may confer unique properties, such as enhanced stability or specific biological activity, compared to its thiadiazole or triazole analogs. The combination of sulfonyl, thiophene, and oxadiazole groups makes it a distinctive compound with potential for diverse applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJRKCLIBNEOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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